molecular formula C9H20N2 B064314 1-Propan-2-yl-1,5-diazocane CAS No. 174680-07-0

1-Propan-2-yl-1,5-diazocane

Cat. No.: B064314
CAS No.: 174680-07-0
M. Wt: 156.27 g/mol
InChI Key: ZTUIWSJUPJWKLN-UHFFFAOYSA-N
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Description

1-Isopropyloctahydro-1,5-diazocine is a chemical compound belonging to the diazocine family. Diazocines are eight-membered heterocycles containing six carbon atoms and two nitrogen atoms. These compounds are known for their unique structural properties, which include a saddle or boat-shaped conformation. The structure of 1-Isopropyloctahydro-1,5-diazocine is analogous to cyclooctatetraenes and 8annulenes, making it an interesting subject for studies in aromaticity and supramolecular chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyloctahydro-1,5-diazocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzophenones with suitable aldehydes or ketones. The reaction is often catalyzed by acids and proceeds through a series of intermediate steps to form the desired diazocine ring .

Industrial Production Methods

Industrial production of 1-Isopropyloctahydro-1,5-diazocine may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of metal-free conditions and environmentally benign solvents is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyloctahydro-1,5-diazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions typically result in the formation of various substituted diazocines .

Scientific Research Applications

1-Isopropyloctahydro-1,5-diazocine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyloctahydro-1,5-diazocine involves its interaction with specific molecular targets. The compound can undergo conformational changes that allow it to bind to various receptors or enzymes, thereby modulating their activity. The pathways involved in these interactions are often related to the compound’s ability to undergo reversible isomerization and its unique structural properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyloctahydro-1,5-diazocine stands out due to its specific isopropyl substitution, which imparts unique steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

174680-07-0

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-propan-2-yl-1,5-diazocane

InChI

InChI=1S/C9H20N2/c1-9(2)11-7-3-5-10-6-4-8-11/h9-10H,3-8H2,1-2H3

InChI Key

ZTUIWSJUPJWKLN-UHFFFAOYSA-N

SMILES

CC(C)N1CCCNCCC1

Canonical SMILES

CC(C)N1CCCNCCC1

Synonyms

1,5-Diazocine,octahydro-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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